molecular formula C7H8F2N2O2 B2841111 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid CAS No. 1959555-42-0

4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid

Cat. No. B2841111
CAS RN: 1959555-42-0
M. Wt: 190.15
InChI Key: RCQIFUSKXQAHKA-UHFFFAOYSA-N
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Description

“4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1959555-42-0 . It has a molecular weight of 190.15 and its IUPAC name is 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid . It is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F2N2O2/c8-7(9)5(4-6(12)13)11-3-1-2-10-11/h1-3,5,7H,4H2,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the pyrazol ring.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.15 . It is typically in powder form and is stored at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

The compound is used in the synthesis of fluorinated heterocycles . Fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile gave 4,4-difluoro-1H-pyrazoles . This process is part of a wider research program concerning the synthesis of fluoroorganic systems using electrophilic fluorinating agents .

Antileishmanial Applications

The compound has potential antileishmanial applications . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Applications

The compound also has potential antimalarial applications . The same molecular simulation study mentioned above also supports its use in antimalarial applications .

Antimicrobial Applications

The compound has been used in the synthesis of novel antimicrobial agents . Data were reported as follows: chemical shift, multiplicity, coupling constants in Hertz, and integration .

Pharmaceutical Research

Substituted pyrazolines, such as 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid, are useful in pharmaceutical research . They display various biological activities such as antitumor, antibacterial, antifungal, antiviral, antiparasitic, anti-tubercular .

Agrochemical Research

In agrochemical research, substituted pyrazolines are also quite useful . They have been found to be effective insecticides .

Safety and Hazards

The safety information for this compound indicates that it has a GHS07 pictogram, which represents a warning . The specific hazard statements and precautionary statements are not provided in the available information .

properties

IUPAC Name

4,4-difluoro-3-pyrazol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)5(4-6(12)13)11-3-1-2-10-11/h1-3,5,7H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQIFUSKXQAHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid

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